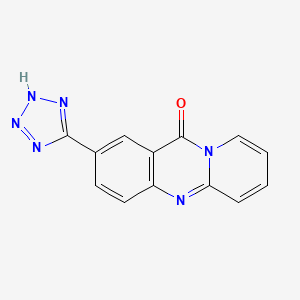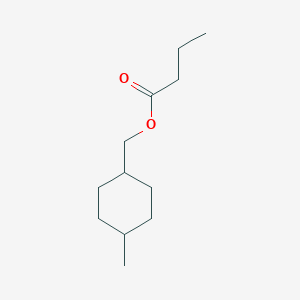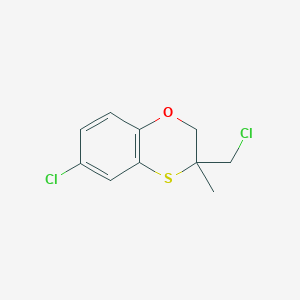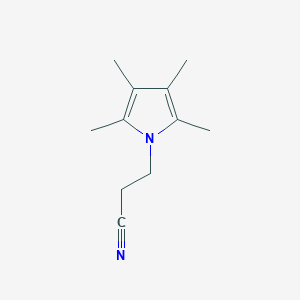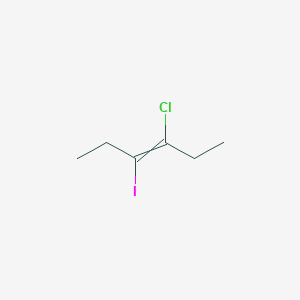
3-Chloro-4-iodohex-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-iodohex-3-ene is an organic compound with the molecular formula C6H10ClI It is a halogenated alkene, characterized by the presence of both chlorine and iodine atoms attached to a hexene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodohex-3-ene typically involves the halogenation of hex-3-ene. One common method is the addition of chlorine and iodine across the double bond of hex-3-ene. This can be achieved through the following steps:
Chlorination: Hex-3-ene is reacted with chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to form 3-chlorohex-3-ene.
Iodination: The 3-chlorohex-3-ene is then treated with iodine (I2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-Chloro-4-iodohex-3-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form hex-3-yne.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkynes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
科学的研究の応用
3-Chloro-4-iodohex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4-iodohex-3-ene involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms make the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
類似化合物との比較
3-Chloro-4-bromohex-3-ene: Similar structure but with bromine instead of iodine.
3-Chloro-4-fluorohex-3-ene: Similar structure but with fluorine instead of iodine.
3-Bromo-4-iodohex-3-ene: Similar structure but with bromine instead of chlorine.
Uniqueness: 3-Chloro-4-iodohex-3-ene is unique due to the combination of chlorine and iodine atoms, which impart distinct reactivity patterns compared to other halogenated alkenes. The presence of iodine, in particular, makes it more reactive in nucleophilic substitution reactions due to the lower bond enthalpy of the C-I bond compared to C-Cl or C-Br bonds.
特性
CAS番号 |
63318-17-2 |
|---|---|
分子式 |
C6H10ClI |
分子量 |
244.50 g/mol |
IUPAC名 |
3-chloro-4-iodohex-3-ene |
InChI |
InChI=1S/C6H10ClI/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 |
InChIキー |
QYMQVSHLKIKQIG-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(CC)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


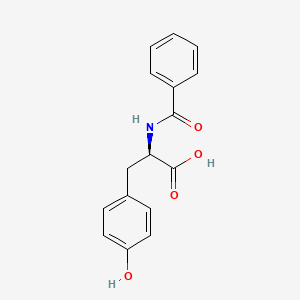
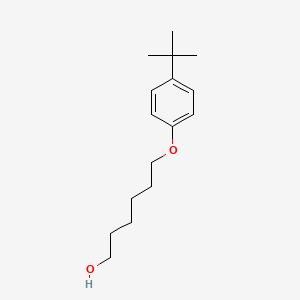
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
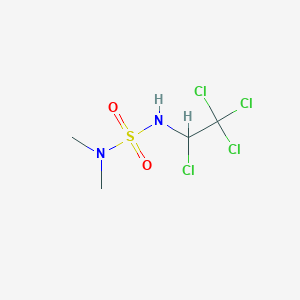
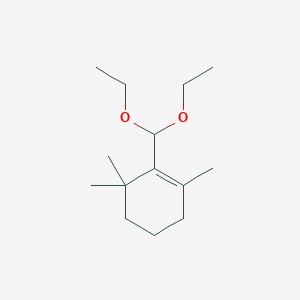

![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
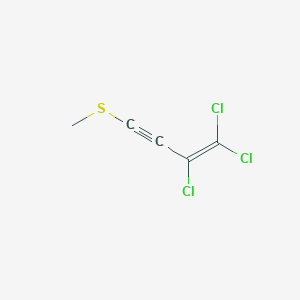
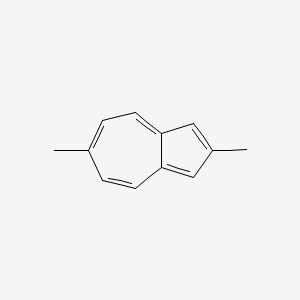
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
